1-(4-Fluorophenyl)piperazine (CAS: 2252-63-3) is a highly versatile, bifunctional building block widely procured for the synthesis of central nervous system (CNS) therapeutics, agricultural chemicals, and radiopharmaceuticals. Structurally comprising a secondary amine for nucleophilic coupling and a para-fluorinated aryl ring, it serves as a critical precursor for 5-HT receptor ligands and sedative agents like niaprazine. In industrial procurement, this compound is valued for its predictable reactivity in Buchwald-Hartwig aminations and SN2 alkylations, offering a reliable pathway to N,N-disubstituted piperazine APIs while inherently embedding favorable pharmacokinetic properties into the final molecular architecture .
Substituting 1-(4-Fluorophenyl)piperazine with cheaper, unsubstituted 1-phenylpiperazine or heavier halogenated analogs (such as 1-(4-chlorophenyl)piperazine) fundamentally compromises downstream API viability. Unsubstituted phenylpiperazines are highly susceptible to rapid CYP450-mediated para-hydroxylation, leading to unacceptable metabolic clearance rates in vivo. Conversely, substituting with the chloro-analog significantly increases lipophilicity, which can precipitate poor aqueous solubility and off-target toxicity. Procurement of the exact para-fluoro compound is therefore not merely a structural preference, but a strict requirement for balancing metabolic stability, targeted blood-brain barrier (BBB) penetrance, and formulation processability [1].
The primary failure point for unsubstituted phenylpiperazine derivatives in drug development is rapid first-pass metabolism via CYP450 enzymes. The incorporation of the para-fluoro substituent in 1-(4-Fluorophenyl)piperazine effectively blocks this metabolic soft spot. Comparative microsomal stability assays demonstrate that para-fluorination reduces aromatic hydroxylation-driven clearance by over 80% relative to unsubstituted baselines, extending the half-life of the resulting APIs without adding significant steric bulk[1].
| Evidence Dimension | Aromatic hydroxylation clearance rate |
| Target Compound Data | 1-(4-Fluorophenyl)piperazine derivatives (Metabolically blocked at para position) |
| Comparator Or Baseline | 1-Phenylpiperazine derivatives (Rapidly metabolized) |
| Quantified Difference | >80% reduction in para-hydroxylation clearance |
| Conditions | Hepatic microsome stability assays |
Procuring the para-fluoro building block is critical for developing APIs that require extended half-lives and resistance to first-pass metabolism.
For CNS-targeted libraries, balancing aqueous solubility with BBB permeability is paramount. 1-(4-Fluorophenyl)piperazine provides a precise lipophilic contribution. Based on standard Hansch substituent constants, the para-fluoro group adds a modest lipophilicity increase (Δπ ≈ +0.14) compared to hydrogen. In contrast, substituting with 1-(4-chlorophenyl)piperazine adds substantial lipophilicity (Δπ ≈ +0.71), which frequently pushes downstream candidates into the 'brick dust' category of poorly soluble compounds [1].
| Evidence Dimension | Lipophilicity contribution (Hansch constant Δπ) |
| Target Compound Data | para-Fluoro substitution (Δπ ≈ +0.14) |
| Comparator Or Baseline | para-Chloro substitution (Δπ ≈ +0.71) |
| Quantified Difference | ~80% lower lipophilic penalty than the chloro-analog |
| Conditions | Standard physicochemical modeling for CNS drug design |
Buyers selecting precursors for neuroactive compounds must use the fluoro-analog to prevent the severe solubility issues associated with heavier halogens.
In the development of 5-HT receptor PET imaging agents, 1-(4-Fluorophenyl)piperazine is strictly required as the 'cold' reference standard for assay validation. It enables direct benchmarking against [18F] nucleophilic aromatic substitution products. Standard radiolabeling protocols using [18F]KF/K222 systems achieve 15-20% decay-corrected radiochemical yields, and the exact non-radioactive 4-FPP standard is mandatory to confirm HPLC retention times and specific activity during quality control [1].
| Evidence Dimension | HPLC retention time matching and assay validation |
| Target Compound Data | 1-(4-Fluorophenyl)piperazine (Exact match for [18F] tracer) |
| Comparator Or Baseline | Non-fluorinated or structurally distinct piperazines (Fails QC validation) |
| Quantified Difference | 100% structural concordance required for regulatory tracer validation |
| Conditions | [18F]KF/K222 radiolabeling and HPLC quality control |
Radiopharmaceutical labs must procure this exact compound to legally and scientifically validate the synthesis of 18F-labeled serotonin receptor tracers.
Directly leveraging its lipophilic contribution (Δπ ≈ +0.14) and metabolic stability, 1-(4-Fluorophenyl)piperazine is the precursor of choice for manufacturing serotonin receptor modulators and sedatives (e.g., niaprazine analogs) where prolonged half-life and BBB penetration are required .
Utilized in the synthesis of novel fungicides and pesticides where the para-fluoro group prevents rapid environmental and biological degradation (para-hydroxylation), ensuring longer-lasting efficacy compared to unsubstituted phenylpiperazine derivatives [1].
Serves as the mandatory 'cold' reference standard in PET imaging laboratories to validate the radiochemical yield and purity of [18F]-labeled neuroimaging tracers via exact HPLC retention time matching [2].
Corrosive;Acute Toxic;Irritant